Cas no 39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

39832-36-5 structure
Nome del prodotto:1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1-ethyl-3,7-dimethylpurine-2,6-dione
- 1H-purine-2,6-dione, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- 5-26-13-00562 (Beilstein Handbook Reference)
- PD094031
- 1-Ethyl-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
- UNII-9T24XXI18T
- 9T24XXI18T
- 1H-Purine-2, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- Theobromine, 1-ethyl-
- 1-Ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione #
- 1-Ethyl derivative of Theobromine
- NSC515486
- 1-ethyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 39832-36-5
- CAS_93219
- NSC 515486
- BDBM82033
- NSC-515486
- SCHEMBL516446
- BRN 0225307
- Q27273150
- Athyltheobromin
- KRVVZPXPQUPXJE-UHFFFAOYSA-N
- 1-Ethyltheobromine
- NSC_93219
- 1-Ethyl theobromine
- DTXSID40192897
- 1-Ethyl-3,7-dimethyl-xanthine
-
- Inchi: InChI=1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3
- Chiave InChI: KRVVZPXPQUPXJE-UHFFFAOYSA-N
- Sorrisi: CCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Proprietà calcolate
- Massa esatta: 208.09616
- Massa monoisotopica: 208.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.4Ų
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.2480 (rough estimate)
- Punto di fusione: 156°C
- Punto di ebollizione: 347.41°C (rough estimate)
- Punto di infiammabilità: 208.4°C
- Indice di rifrazione: 1.6590 (estimate)
- PSA: 58.44
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Letteratura correlata
-
2. Molecular complexes. Part 12.1 Dimeric toluene, torsional vibrations, dipoles and isomeric complexes in 1H NMR studies of weak arene complexes. Temperature dependence of CH signalsHelmut Stamm,Hanns-Otto Strumm,Karl-Heinz Loebel,Hannelore J?ckel,Ulrich Hoffmanns,Sabine Bethke,Gerhard Schilling J. Chem. Soc. Perkin Trans. 2 2001 2089
39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) Prodotti correlati
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 832-66-6(1,3,7,8-Tetramethylzanthine)
- 552-62-5(7-Methyl Xanthine)
- 83-67-0(Theobromine)
- 31542-63-9(1,3-Dipropyl-7-methylxanthine)
- 6493-05-6(Pentoxifylline)
- 1028-33-7(1-N-Hexyltheobromine)
- 26351-04-2(Caffeine-d3 (7-methyl-d3))
- 55242-64-3(3-Methyl-7-propylxanthine)
- 26351-03-1(Caffeine-d3 (1-methyl-d3))
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
